Octanoyl carnitine hydrochloride
Overview
Description
Octanoyl-carnitine is a medium-chain acylcarnitine, specifically the ester of octanoic acid and carnitine. It plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells . This compound is particularly significant in the context of metabolic disorders and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoyl-carnitine can be synthesized through the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure octanoyl-carnitine .
Industrial Production Methods: In an industrial setting, the production of octanoyl-carnitine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: Octanoyl-carnitine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of octanoyl-carnitine are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of octanoyl-carnitine.
Reduction: Reduced forms of octanoyl-carnitine.
Substitution: Octanoic acid and carnitine.
Scientific Research Applications
Octanoyl-carnitine has a wide range of applications in scientific research:
Mechanism of Action
Octanoyl-carnitine facilitates the transport of fatty acids into the mitochondria by forming a complex with carnitine acyltransferase enzymes. This complex is then transported across the mitochondrial membrane, where the fatty acid is released and undergoes β-oxidation to produce acetyl-CoA, a key molecule in energy production . The primary molecular targets are the carnitine acyltransferase enzymes, and the pathway involves the conversion of fatty acids into acetyl-CoA within the mitochondria .
Comparison with Similar Compounds
Palmitoyl-carnitine: A long-chain acylcarnitine with similar functions but different chain length.
Decanoyl-carnitine: Another medium-chain acylcarnitine with a ten-carbon chain.
Myristoyl-carnitine: A medium-chain acylcarnitine with a fourteen-carbon chain.
Uniqueness: Octanoyl-carnitine is unique due to its specific chain length, which influences its metabolic role and transport efficiency. Compared to longer-chain acylcarnitines like palmitoyl-carnitine, octanoyl-carnitine is more readily transported and metabolized, making it particularly significant in studies of medium-chain fatty acid metabolism .
Properties
IUPAC Name |
(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3671-77-0 (Parent) | |
Record name | Octanoylcarnitine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
323.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-35-8 | |
Record name | Octanoylcarnitine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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